

# shRNA depletion of ABCG2 for Tozasertib re-sensitization

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tozasertib

CAS No.: 639089-54-6

Cat. No.: S548313

[Get Quote](#)

## Core Experimental Findings

The foundational evidence for this approach comes from a 2015 study which demonstrated that ABCG2 expression significantly impairs the anti-cancer activity of **Tozasertib** (VX-680). The key quantitative findings are summarized in the table below.

| Experimental Model / Intervention                     | Tozasertib IC <sub>50</sub> (Fold Change)          | Key Control / Reversal Method                                           |
|-------------------------------------------------------|----------------------------------------------------|-------------------------------------------------------------------------|
| ABCG2-Transduced Cells (UKF-NB-3 <sup>ABCG2</sup> )   | 48.8-fold increase [1] [2]                         | Compared to parental UKF-NB-3 and vector-control cells.                 |
| Pharmacological Inhibition (WK-X-34, ABCG2 inhibitor) | Reduced to level of non-ABCG2-expressing cells [1] | Confirms resistance is specifically mediated by ABCG2 activity.         |
| shRNA-Mediated ABCG2 Depletion                        | Largely re-sensitized cells to Tozasertib [1]      | Uses lentiviral vector (LeGO-X-GFP2) with shRNA against ABCG2 and eGFP. |

The same study confirmed that the activity of another aurora kinase inhibitor, **Alisertib (MLN8237)**, was **not affected by ABCG2 expression**, highlighting the specificity of this resistance mechanism to **Tozasertib** [1].

## Detailed Experimental Protocol

The following workflow is based on the specific methods used in the primary study [1]. You can use this as a guide for your own experiments.



[Click to download full resolution via product page](#)

Here are the critical technical details for each step:

- **Cell Line & Viability Assay:** The study used the **MYCN-amplified neuroblastoma cell line UKF-NB-3**. Cell viability was determined by the **MTT dye reduction assay** after 120 hours of drug incubation [1].
- **shRNA Vector Design:** ABCG2 depletion was achieved using a **bicistronic lentiviral vector system (LeGO)**. The vector for ABCG2 overexpression (LeGO-iG2-ABCG2) links ABCG2 expression to eGFP via an IRES site. The shRNA vector (LeGO-X-GFP2) targets this bicistronic mRNA, using a 19-nucleotide sequence (**GCACGACTTCTTCAAGTCC**) directed against **eGFP** to concurrently deplete both the marker and the gene of interest [1].
- **Critical Controls:** Always include:
  - Parental cells (non-ABCG2-expressing).
  - Vector-control transduced cells.
  - A positive control for ABCG2 inhibition (e.g., the chemical inhibitor WK-X-34) [1].

## Troubleshooting Common Issues

Here are answers to potential FAQs that might arise during your experiment:

- **FAQ: My shRNA treatment isn't achieving sufficient ABCG2 knockdown. What should I check?**
  - **Answer:** First, verify transduction efficiency by monitoring the fluorescent markers (dsRedExpress for the shRNA vector). Use flow cytometry to quantitatively assess ABCG2 protein levels post-knockdown. Ensure your viral titer is high enough and consider optimizing the Multiplicity of Infection (MOI). You may also test multiple shRNA sequences for efficacy [1] [3].
- **FAQ: How can I confirm that re-sensitization to Tozasertib is specifically due to ABCG2 depletion?**
  - **Answer:** The most direct method is to use a pharmacological inhibitor of ABCG2 (like WK-X-34 or Ko143) as a parallel approach. If both chemical inhibition and shRNA-mediated depletion of ABCG2 show similar re-sensitization effects, it strongly confirms the specific role of ABCG2. Using a non-substrate drug like Alisertib as a negative control can further validate the specificity [1] [4].
- **FAQ: Are there alternative strategies to overcome ABCG2-mediated resistance?**
  - **Answer:** Yes. Besides shRNA knockdown, other strategies include:

- **Small Molecule Inhibitors:** Co-administering ABCG2 inhibitors like Ko143 or the recently investigated Tinodasertib (ETC-206) [4].
- **"Dynamic" Inhibitors:** Using compounds (e.g., PZ-39) that not only inhibit ABCG2 function but also induce its lysosomal degradation [5].
- **Alternative Compounds:** Switching to an Aurora Kinase inhibitor that is not an ABCG2 substrate, such as Alisertib [1].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. impairs the activity of the aurora kinase inhibitor ABCG but... 2 tozasertib [pmc.ncbi.nlm.nih.gov]
2. ABCG2 impairs the activity of the aurora kinase inhibitor ... [pubmed.ncbi.nlm.nih.gov]
3. Modulating Drug Resistance by Targeting BCRP/ABCG2 ... [journals.plos.org]
4. Frontiers | Reversal of ABCG -mediated drug resistance by... 2 [frontiersin.org]
5. Dynamic vs Static ABCG Inhibitors to 2 Drug... | PLOS One Sensitize [journals.plos.org]

To cite this document: Smolecule. [shRNA depletion of ABCG2 for Tozasertib re-sensitization].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548313#shrna-depletion-of-abcg2-for-tozasertib-re-sensitization>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)